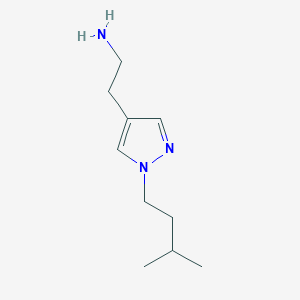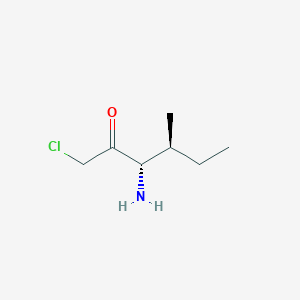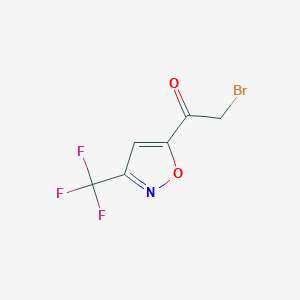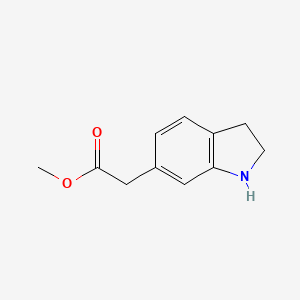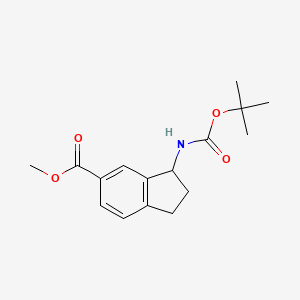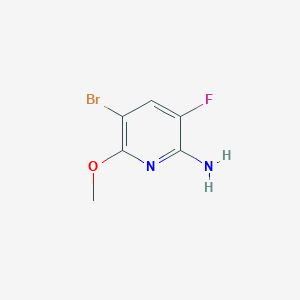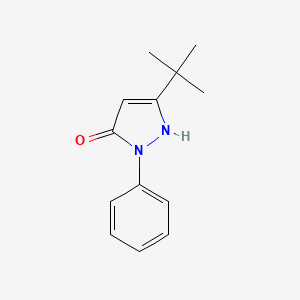
3-tert-butyl-1-phenyl-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(tert-Butyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is an organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a tert-butyl group and a phenyl group attached to the pyrazolone ring, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of a hydrazine derivative with an appropriate diketone. One common method involves the reaction of tert-butyl hydrazine with benzoylacetone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(tert-Butyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and tert-butyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolone derivatives with different functional groups, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
5-(tert-Butyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studies in enzyme inhibition and receptor binding.
Medicine: Pyrazolones are known for their anti-inflammatory and analgesic properties, making this compound of interest in pharmaceutical research.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(tert-Butyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways. The exact pathways and targets depend on the specific biological context and the compound’s structure.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-1,2-dihydro-3H-pyrazol-3-one: Lacks the tert-butyl group, which can affect its reactivity and biological activity.
5-Methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: Contains a methyl group instead of a tert-butyl group, leading to different steric and electronic effects.
5-(tert-Butyl)-2-methyl-1,2-dihydro-3H-pyrazol-3-one: Has a methyl group on the phenyl ring, which can influence its chemical properties.
Uniqueness
The presence of both the tert-butyl and phenyl groups in 5-(tert-Butyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one makes it unique in terms of its steric and electronic properties. These groups can enhance the compound’s stability, reactivity, and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H16N2O |
|---|---|
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
5-tert-butyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)11-9-12(16)15(14-11)10-7-5-4-6-8-10/h4-9,14H,1-3H3 |
Clave InChI |
UYIWWAIQDLOQOX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=O)N(N1)C2=CC=CC=C2 |
Solubilidad |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


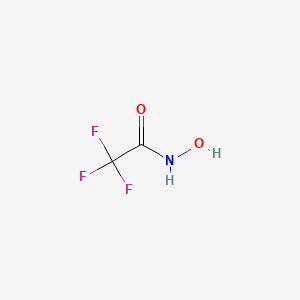
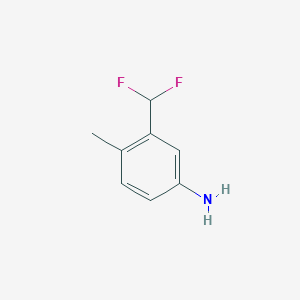
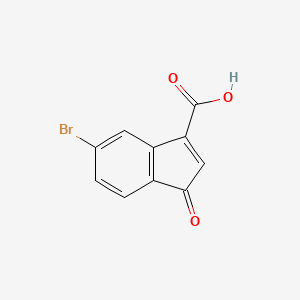
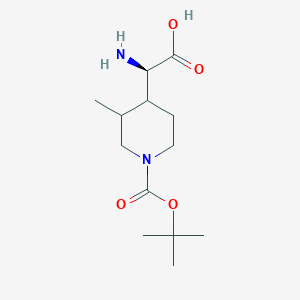


![Rel-tert-butyl (1R,5S,6R)-6-(((benzyloxy)carbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15225402.png)

